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Compound of Interest

Compound Name: JNJ-37822681 dihydrochloride

Cat. No.: B3049576

For researchers, scientists, and drug development professionals, this in-depth guide provides a
comprehensive overview of the chemical properties, pharmacological profile, and experimental
methodologies associated with INJ-37822681 dihydrochloride. This potent and selective
dopamine D2 receptor antagonist has been a subject of significant interest for its potential
therapeutic applications in neuropsychiatric disorders.

Chemical Structure and Properties

JNJ-37822681 dihydrochloride is the salt form of the parent compound N-[1-[(3,4-
difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine.[1][2] Its chemical
structure is characterized by a trifluoromethylpyridazinamine moiety linked to a piperidine ring,
which in turn is substituted with a 3,4-difluorobenzyl group.

Image of the chemical structure of INJ-37822681
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Property Value Source
N-[1-[(3,4-
difluorophenyl)methyl]piperidin

IUPAC Name -4-yl]-6- (11131141

(trifluoromethyl)pyridazin-3-

amine dihydrochloride

Molecular Formula C17H17FsNa4 - 2HCI [3]
Molecular Weight 445.26 g/mol [4]
CAS Number 2108806-02-4 [31[4]
Parent CAS Number 935776-74-2 [4]
Appearance Solid [3]
Purity >98% [31[4]
Solubility Soluble in water and DMSO. [3114]

Store at -20°C for long-term
(months to years) or 0-4°C for
short-term (days to weeks).
For stock solutions, store at
Storage [1][5]
-80°C for up to 6 months or
-20°C for up to 1 month in
sealed containers, protected

from moisture.

Pharmacological Properties and Mechanism of
Action

JNJ-37822681 is a potent, specific, and centrally active antagonist of the dopamine D2
receptor, exhibiting fast-dissociating kinetics.[5] This characteristic is believed to contribute to a
lower incidence of extrapyramidal symptoms compared to other antipsychotics. Its primary
mechanism of action involves the blockade of D2 receptors in the brain.[5] More recently, JNJ-
37822681 has also been identified as an opener of neuronal Kv7 (KCNQ) potassium channels,
suggesting a potential for therapeutic repurposing in conditions like epilepsy.[6]
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Receptor Binding Profile

The selectivity of INJ-37822681 for the dopamine D2L receptor is a key feature of its
pharmacological profile. It displays significantly lower affinity for other dopamine receptor
subtypes and various other neurotransmitter receptors.

Target Ki (nM) Source
Dopamine D2L 158 [3][5]
Dopamine D1 >3000 [3]
Dopamine D3 1159 [3]
o1-Adrenergic >5000 [3]
Histamine Hi 4931 [3]
Serotonin 5-HT2a 2896 [3]
Serotonin 5-HTz2e >4000 [3]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the efficacy of INJ-37822681 in
paradigms relevant to psychosis.
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Signaling Pathways

The primary signaling pathway modulated by JNJ-37822681 is the dopamine D2 receptor

pathway. As an antagonist, it blocks the binding of dopamine to the D2 receptor, thereby

inhibiting downstream signaling. D2 receptors are G protein-coupled receptors (GPCRS) that

couple to Gai/o proteins. Inhibition of this pathway leads to a decrease in the inhibition of

adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cCAMP) levels.

The secondary mechanism involving Kv7 channels suggests that JINJ-37822681 can also

directly modulate neuronal excitability. By opening these potassium channels, it would cause

hyperpolarization of the neuronal membrane, making it more difficult for action potentials to be

generated.[6]
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Fig. 1: Signaling pathways of JNJ-37822681.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research
findings. Below are methodologies for key experiments involving JNJ-37822681.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of JINJ-37822681 to
the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand (e.g.,
[3H]-Spiperone).

1. Membrane Preparation:

» Tissues or cells expressing the dopamine D2 receptor are homogenized in an ice-cold lysis
buffer (e.g., 50 mM Tris-HCI, pH 7.4).

e The homogenate is centrifuged at high speed to pellet the cell membranes.
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The membrane pellet is washed and resuspended in an appropriate assay buffer.

Protein concentration of the membrane preparation is determined using a standard method
(e.g., Bradford assay).

. Competitive Binding Assay:

A constant concentration of the radioligand (e.g., [3H]-Spiperone) is incubated with the
membrane preparation in the presence of varying concentrations of JINJ-37822681.

Non-specific binding is determined by including a high concentration of a known D2
antagonist (e.g., haloperidol) in a parallel set of incubations.

The reaction is incubated to allow binding to reach equilibrium.
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
The radioactivity retained on the filters is quantified using liquid scintillation counting.

. Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total
binding.

The concentration of JINJ-37822681 that inhibits 50% of the specific binding of the
radioligand (ICso) is determined by non-linear regression analysis of the competition curve.

The inhibitory constant (Ki) is calculated from the ICso value using the Cheng-Prusoff
equation: Ki = 1Cso / (1 + [L]/Ke), where [L] is the concentration of the radioligand and Ke is its
equilibrium dissociation constant.
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Fig. 2: Workflow for a D2 receptor binding assay.
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In Vivo Models of Psychosis

Apomorphine-Induced Stereotypy in Rats:
e Rats are pre-treated with various doses of JNJ-37822681 or vehicle.

o After a specified time, the dopamine agonist apomorphine is administered to induce
stereotypic behaviors (e.g., sniffing, gnawing, licking).

e The intensity of the stereotypic behavior is scored by a trained observer who is blind to the
treatment conditions.

e The EDso, the dose of JNJ-37822681 that reduces the stereotypic score by 50%, is
calculated.[3][5]

Amphetamine-Induced Hyperlocomotion in Rats:

Rats are habituated to an open-field arena.

Animals are then treated with INJ-37822681 or vehicle, followed by an injection of d-
amphetamine to induce hyperlocomotion.

Locomotor activity is recorded using an automated activity monitoring system.

The EDso, the dose of JINJ-37822681 that inhibits the amphetamine-induced increase in
locomotion by 50%, is determined.[3][5]

Neuronal Kv7 Channel Activity Assay

A fluorescence-based high-throughput assay can be used to identify and characterize Kv7
channel openers.

1. Cell Culture:
o Acell line stably expressing the desired Kv7 channel subtype (e.g., Kv7.2/7.3) is used.
e The cells are engineered to express a voltage-sensitive fluorescent dye.

2. Assay Procedure:
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Cells are plated in microtiter plates.
The cells are incubated with JNJ-37822681 at various concentrations.
The cell membrane is depolarized using a high concentration of potassium chloride.

The change in fluorescence, which is proportional to the membrane potential, is measured
using a plate reader.

An increase in fluorescence in the presence of JINJ-37822681 indicates an opening of the
Kv7 channels and subsequent membrane hyperpolarization.

. Data Analysis:
The concentration-response curve for JINJ-37822681 is plotted.

The ECso, the concentration of INJ-37822681 that produces 50% of the maximal effect, is
calculated.
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Fig. 3: Workflow for a Kv7 channel activity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

